![molecular formula C17H12FN3OS B2720260 5-[(3-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 478046-13-8](/img/structure/B2720260.png)
5-[(3-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one, also known as FIQ, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FIQ is a heterocyclic compound that contains both imidazole and quinazoline rings, which makes it a promising candidate for a wide range of biological and pharmacological studies. In
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
- Compounds derived from quinazolines and imidazoles, including those related to 5-[(3-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one, have been synthesized and evaluated for their in vitro antibacterial activity. Some synthesized compounds exhibited excellent growth inhibition activity against pathogens like Pseudomonas aeruginosa, Klebsiella pneumoniae, and Candida albicans, showing promise as antibacterial agents (Mood, Boda, & Guguloth, 2022).
Antioxidant and Anticancer Activity
- Another study focused on the synthesis of tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-ones, demonstrating that the newly synthesized compounds possess good to excellent bio-activity in antioxidant and anticancer experiments. This suggests potential applications in developing treatments for oxidative stress-related diseases and cancer (Reddy, Reddy, & Jeong, 2015).
Radioligand for Imaging Histamine H3 Receptors
- The synthesis of 3-[1H-imidazol-4-yl]propyl 4-[18F]fluorobenzyl ether, a compound closely related to the given chemical structure, has been explored as a potential radioligand for imaging histamine H3 receptors in clinical PET studies. This application is significant for the diagnosis and study of neurological diseases (Iwata et al., 2000).
Synthesis and Biological Activity of Peptide Derivatives
- Research has also been conducted on the synthesis of peptide derivatives of iodoquinazolinones/nitroimidazoles, including quinazolinyl/imidazolyl compounds. These derivatives showed antimicrobial and anthelmintic activities against several pathogens and earthworm species, underscoring their potential as therapeutic agents (Dahiya, Kumar, & Yadav, 2008).
Antifungal Activity of Quinazoline Derivatives
- Quinazoline derivatives have been synthesized and tested for antifungal activity, with some compounds showing a high inhibitory effect on fungal growth. This research highlights the potential use of these compounds in developing new antifungal agents (Xu et al., 2007).
Eigenschaften
IUPAC Name |
5-[(3-fluorophenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3OS/c18-12-5-3-4-11(8-12)10-23-17-19-14-7-2-1-6-13(14)16-20-15(22)9-21(16)17/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXCILOJJPOHGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C2N1C(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-butylphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2720178.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2720180.png)
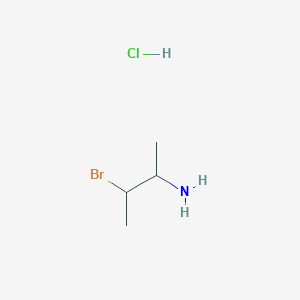
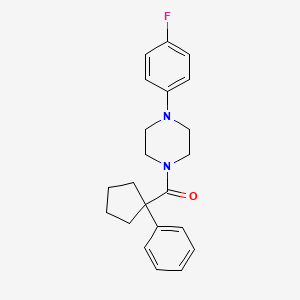

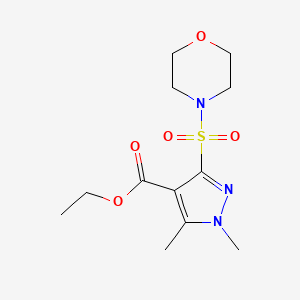

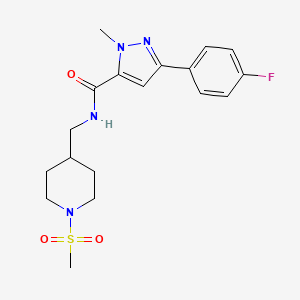
![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2720190.png)

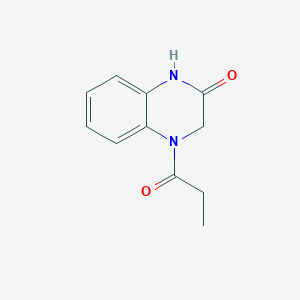
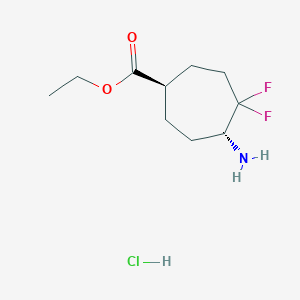
![5-Fluoro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2720198.png)
